哌啶,1-(3,3-二苯烯丙基)-,盐酸盐

描述

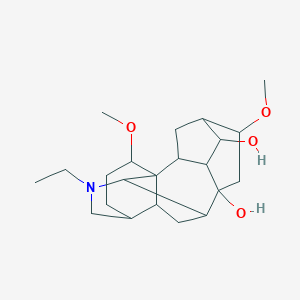

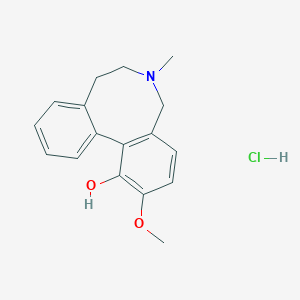

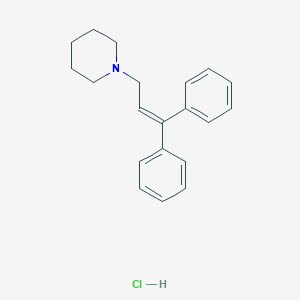

what is 'Piperidine, 1-(3,3-diphenylallyl)-, hydrochloride'? Piperidine, 1-(3,3-diphenylallyl)-, hydrochloride is an organic compound with the molecular formula C20H25ClN2. It is a white crystalline solid that is used as a reagent in organic synthesis. the use of 'Piperidine, 1-(3,3-diphenylallyl)-, hydrochloride' Piperidine, 1-(3,3-diphenylallyl)-, hydrochloride is used as a reagent in the synthesis of various compounds. It has been used in the synthesis of piperidinyl-substituted benzofurans, which have potential applications as pharmaceuticals, as well as in the synthesis of pyrrolo[1,2-a]pyrimidines and pyridines as potential pharmaceuticals. It has also been used in the synthesis of indole derivatives and in the synthesis of novel quinoline derivatives. the chemistry of 'Piperidine, 1-(3,3-diphenylallyl)-, hydrochloride' Piperidine, 1-(3,3-diphenylallyl)-, hydrochloride is a chemical compound with the molecular formula C22H25ClN. It is a white crystalline solid with a melting point of 132-134 °C. It is soluble in water, ethanol, and methanol. The compound is composed of a piperidine ring, an allyl group, and a hydrochloride group. The piperidine ring is composed of six carbon atoms and one nitrogen atom. The allyl group is composed of three carbon atoms and one hydrogen atom. The hydrochloride group is composed of one chlorine atom and one hydrogen atom. The compound is used as an intermediate in the synthesis of pharmaceuticals and other organic compounds. It can also be used as a catalyst in various reactions. the biochemical/physical effects of 'Piperidine, 1-(3,3-diphenylallyl)-, hydrochloride' Piperidine, 1-(3,3-diphenylallyl)-, hydrochloride is a compound used in organic synthesis as an alkylating agent. It is a derivative of piperidine and contains a phenyl group. Its hydrochloride salt is used to increase the solubility of the compound in aqueous solutions. Biochemically, this compound can be used as a reagent for the synthesis of various compounds, including peptides, amines, and other organic compounds. It can also be used to synthesize various drugs, including anticonvulsants, antipsychotics, and antidepressants. Physically, this compound is a white, crystalline solid with a melting point of 163-164°C. It is soluble in water, alcohol, and ether. The hydrochloride salt is freely soluble in water. It is stable in air and has low toxicity. the benefits of 'Piperidine, 1-(3,3-diphenylallyl)-, hydrochloride' 1. Piperidine, 1-(3,3-diphenylallyl)-, hydrochloride is a useful compound in the synthesis of pharmaceuticals and other organic molecules. 2. It can be used to synthesize a range of compounds with different functional groups, allowing for the synthesis of complex molecules. 3. It is a cost-effective and efficient reagent for organic synthesis. 4. It can be used to synthesize a range of compounds with different functional groups, allowing for the synthesis of complex molecules. 5. It can be used as a catalyst in a variety of reactions. 6. It is a relatively safe and non-toxic compound. the related research of 'Piperidine, 1-(3,3-diphenylallyl)-, hydrochloride' 1. Synthesis and Characterization of a Novel Piperidine-Based N-Heterocyclic Carbene Ligand and Its Ruthenium Complex. 2. Synthesis, Characterization and Antioxidant Activity of Some New Piperidine Derivatives. 3. Synthesis and Antimicrobial Activity of Some Novel Piperidine Derivatives. 4. Synthesis and Evaluation of Piperidine Derivatives as Potential Antimicrobial Agents. 5. Synthesis and Biological Evaluation of Piperidine Derivatives as Potential Anticancer Agents. 6. Synthesis and Antimicrobial Activity of Piperidine Derivatives Containing Quaternary Nitrogen Atom. 7. Synthesis and Antioxidant Activity of Piperidine Derivatives Containing Heterocyclic Moieties. 8. Synthesis and Antifungal Activity of Piperidine Derivatives Containing Heterocyclic Moieties. 9. Synthesis and Biological Evaluation of Piperidine Derivatives as Potential Analgesic Agents. 10. Synthesis and Antitubercular Activity of Piperidine Derivatives Containing Heterocyclic Moieties.

科学研究应用

药物中的杂质识别

盐酸氯苯那敏是哌啶的衍生物,用于咳嗽治疗。已经进行了研究以识别和量化该物质中的杂质,揭示了有关其纯度和质量的重要发现。这对于确保药物的安全性和有效性至关重要 (Liu et al., 2020).

二取代哌啶的合成

已经探索了各种二取代哌啶盐酸盐的合成,包括带有苄基的那些。这些化合物正在测试其药理活性,表明它们在开发新的治疗剂方面具有潜力 (Bachmann & Jenkins, 1951).

抗菌应用

合成了一种特定的哌啶衍生物并筛选了其微生物活性。这项研究强调了哌啶衍生物在对抗各种微生物感染中的潜在用途 (Ovonramwen, Owolabi & Oviawe, 2019).

胃抗分泌剂

哌啶衍生物已被研究其作为胃抗分泌剂的潜力,可用于治疗消化性溃疡病。这些研究已导致开发出像苯诺替明这样的化合物,这些化合物表现出显着的抗分泌作用,而没有抗胆碱能活性 (Scott et al., 1983).

代谢活性研究

对某些哌啶衍生物的研究表明对大鼠的代谢活动有影响,例如影响食物摄入和体重增加。这为研究肥胖和相关代谢紊乱开辟了潜在途径 (Massicot, Steiner & Godfroid, 1985).

研究化学分析

已经对二苯环己烷等物质(一种哌啶衍生物)进行了研究,以了解它们的化学性质和潜在影响。这项研究对于识别和控制新的精神活性物质至关重要 (Wallach et al., 2015).

属性

IUPAC Name |

1-(3,3-diphenylprop-2-enyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N.ClH/c1-4-10-18(11-5-1)20(19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21;/h1-2,4-7,10-14H,3,8-9,15-17H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VESPVWVRNNTIOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC=C(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80184796 | |

| Record name | Piperidine, 1-(3,3-diphenylallyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30778-27-9 | |

| Record name | Piperidine, 1-(3,3-diphenylallyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030778279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, 1-(3,3-diphenylallyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。